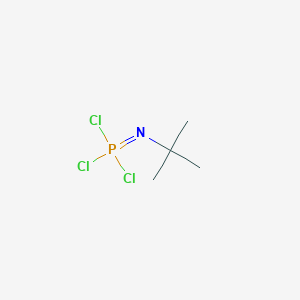
tert-Butylimido-phosphoric trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butylimido-phosphoric trichloride (TBIP-Cl) is a phosphorus-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile reagent that can be used in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Tert-Butylimido-phosphoric trichloride has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. It is a versatile reagent that can be used in the synthesis of various compounds such as imines, enamines, and α-amino phosphonates. It has also been used in the preparation of phosphorus-containing polymers and as a catalyst in various reactions.
Mécanisme D'action
Tert-Butylimido-phosphoric trichloride is a phosphorus-based compound that reacts with various nucleophiles such as amines and enolates. The reaction proceeds through the formation of an intermediate imido phosphorane, which undergoes hydrolysis to yield the desired product. The mechanism of action of tert-Butylimido-phosphoric trichloride is highly dependent on the nature of the nucleophile and the reaction conditions.
Effets Biochimiques Et Physiologiques
Tert-Butylimido-phosphoric trichloride has been shown to have various biochemical and physiological effects. It has been studied for its potential as an antitumor agent and has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral activity against HIV-1 and hepatitis B virus. tert-Butylimido-phosphoric trichloride has also been studied for its potential as a cholinesterase inhibitor, which could have implications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butylimido-phosphoric trichloride has several advantages for lab experiments. It is a stable and easily handled reagent that can be stored for long periods without degradation. It is also a versatile reagent that can be used in various reactions. However, tert-Butylimido-phosphoric trichloride has some limitations. It is a highly reactive reagent that requires careful handling to avoid unwanted reactions. It is also a toxic and corrosive compound that requires appropriate safety precautions.
Orientations Futures
Tert-Butylimido-phosphoric trichloride has several potential future directions for research. One potential direction is the development of new synthetic methodologies using tert-Butylimido-phosphoric trichloride as a reagent. Another potential direction is the study of the mechanism of action of tert-Butylimido-phosphoric trichloride in various reactions. tert-Butylimido-phosphoric trichloride could also be studied for its potential as a therapeutic agent in various diseases such as cancer and Alzheimer's disease. Additionally, the development of new tert-Butylimido-phosphoric trichloride derivatives could lead to compounds with improved properties and potential applications.
Conclusion
In conclusion, tert-Butylimido-phosphoric trichloride is a versatile reagent that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. tert-Butylimido-phosphoric trichloride has advantages and limitations for lab experiments, and there are several potential future directions for research. Overall, tert-Butylimido-phosphoric trichloride is a promising compound that could have significant implications in various fields.
Méthodes De Synthèse
Tert-Butylimido-phosphoric trichloride can be synthesized by reacting tert-butylamine with phosphorus trichloride in the presence of a solvent such as dichloromethane. The reaction proceeds at room temperature and yields tert-Butylimido-phosphoric trichloride as a white solid. The purity of the product can be increased by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
18854-80-3 |
|---|---|
Nom du produit |
tert-Butylimido-phosphoric trichloride |
Formule moléculaire |
C4H9Cl3NP |
Poids moléculaire |
208.45 g/mol |
Nom IUPAC |
tert-butylimino(trichloro)-λ5-phosphane |
InChI |
InChI=1S/C4H9Cl3NP/c1-4(2,3)8-9(5,6)7/h1-3H3 |
Clé InChI |
KMRKEUBRWTUMDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=P(Cl)(Cl)Cl |
SMILES canonique |
CC(C)(C)N=P(Cl)(Cl)Cl |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















